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Compound of Interest

Compound Name:
2-Furan-2-yl-2-morpholin-4-yl-

ethylamine

CAS No.: 876717-86-1

Cat. No.: B2424646 Get Quote

Executive Summary: The Pharmacophore Fusion
The fusion of a morpholine ring with a furan moiety creates a structural hybrid that leverages

the physicochemical advantages of the morpholine (solubility, metabolic stability, hydrogen

bonding) with the electronic richness of the furan (aromatic pi-stacking, hydrogen bond

accepting).

While morpholine is a "privileged scaffold" found in drugs like Gefitinib and Linezolid, the furan

ring is often viewed with caution due to potential metabolic liabilities. This guide dissects the 2-

(furan-2-yl)morpholine scaffold, providing validated synthetic routes and critical structure-

activity relationship (SAR) insights to navigate the toxicity-efficacy trade-off.

Core Structural Value
Morpholine (C2-Substitution): Introduces chirality and vectors for exploring solvent-

accessible pockets in protein targets (e.g., Kinases, GPCRs).

Furan: Acts as a bioisostere for phenyl or pyridine rings, reducing lipophilicity (LogP) while

maintaining planarity.

Synthetic Architectures: Construction of the Core
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Constructing the 2-substituted morpholine ring specifically with a furan substituent requires

overcoming the sensitivity of the furan ring to strong acids and oxidants. Two primary

methodologies are recommended: the modern SnAP Reagent approach and the classical

Amino-Alcohol Cyclization.

Method A: SnAP Reagent Annulation (The "Bode"
Protocol)
Mechanism: This is the most efficient modern method for generating 2-substituted morpholines.

It utilizes Stannyl Amine Protocol (SnAP) reagents which react with aldehydes (in this case,

furfural) to form the morpholine ring in a single step under mild conditions.

Advantages: High functional group tolerance; avoids harsh cyclization conditions that

degrade furan.

Key Reagent:SnAP-M (Morpholine precursor) + Furan-2-carboxaldehyde.

Method B: Epoxide Ring-Opening & Cyclization
Mechanism: A stepwise approach involving the ring-opening of a furan-substituted epoxide by

an amine, followed by cyclization.

Epoxidation: Conversion of 2-vinylfuran to the corresponding epoxide (challenging due to

furan sensitivity).

Ring Opening: Nucleophilic attack by ethanolamine derivatives.

Cyclization: Intramolecular etherification (often requiring Mitsunobu conditions or base-

mediated closure).

Critical SAR & Metabolic Liability (The "Furan Alert")
Researchers must address the metabolic activation of the furan ring.

The Toxicity Pathway
Furan rings are susceptible to oxidation by Cytochrome P450 2E1 (CYP2E1).[1] This generates

a cis-2-butene-1,4-dial, a highly reactive Michael acceptor that covalently binds to proteins and
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DNA, leading to hepatotoxicity.

Mitigation Strategies:

C2/C5 Substitution: Blocking the alpha-positions of the furan ring reduces metabolic

oxidation rates.

Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) to the furan ring

destabilizes the oxonium intermediate.

Scaffold Hopping: If toxicity is unmanageable, replacing furan with oxazole or isoxazole

retains geometry while eliminating the metabolic alert.

Visualization of Pathways[2]
Diagram 1: SnAP Synthesis of 2-(Furan-2-yl)Morpholine
This diagram illustrates the radical-mediated cyclization mechanism used to construct the

scaffold.

SnAP Reagent
(Amino-stannane)

Imine Intermediate

Condensation

Furan-2-carboxaldehyde

α-Amino RadicalOxidation (CuII) 2-(Furan-2-yl)morpholine

Radical Cyclization
(-Bu3Sn)

Cu(OTf)2 / 2,6-Lutidine

Click to download full resolution via product page

Caption: Figure 1. Single-step annulation of furfural using SnAP reagents via copper-mediated

radical cyclization.

Diagram 2: Metabolic Bioactivation of Furan
This diagram details the toxicity mechanism that researchers must mitigate during lead

optimization.
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Caption: Figure 2.[2] Metabolic bioactivation pathway of furan rings leading to reactive

dialdehyde toxicity.[1]

Detailed Experimental Protocol
Target Compound:2-(Furan-2-yl)-4-tosylmorpholine (Precursor to free amine)

Reagents & Equipment[3][5]
Substrate: Furan-2-carboxaldehyde (1.0 equiv)

Reagent: SnAP-M Reagent (1.0 equiv)[3]

Catalyst: Cu(OTf)₂ (1.0 equiv)[4]

Ligand: 2,6-Lutidine (1.0 equiv)[4]
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Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio)

Purification: Silica gel chromatography[3][5]

Step-by-Step Methodology
Imine Formation:

In a flame-dried flask, dissolve Furan-2-carboxaldehyde (1.0 mmol) in DCM (5 mL).

Add SnAP-M reagent (1.0 mmol) and 4Å molecular sieves.

Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance

of aldehyde.

Filter through a celite plug to remove sieves and concentrate in vacuo to isolate the crude

imine.

Radical Cyclization:

Resuspend the crude imine in a mixture of DCM:HFIP (4:1, 10 mL).

Add 2,6-Lutidine (1.0 mmol) followed by Cu(OTf)₂ (1.0 mmol).

Note: The solution will turn a deep blue/green color.

Stir vigorously at RT for 12 hours under an inert atmosphere (Nitrogen/Argon).

Workup & Purification:

Quench the reaction with 10% aqueous NH₄OH (to chelate copper).

Extract with DCM (3 x 10 mL). Wash combined organics with brine.

Dry over Na₂SO₄ and concentrate.

Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The

furan-morpholine product typically elutes as a pale yellow oil.
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Validation:

1H NMR (CDCl3): Look for the characteristic triplet of doublets at ~4.6 ppm (morpholine

C2-H) and furan protons at 7.4, 6.3, and 6.2 ppm.

Quantitative Data Summary

Parameter
Morpholine
Scaffold

Furan Scaffold
2-(Furan-2-
yl)morpholine
Hybrid

LogP (Lipophilicity) -0.86 (Hydrophilic) 1.34 (Lipophilic) ~0.5 - 1.2 (Balanced)

H-Bond Acceptors 2 (N, O) 1 (O) 3 (N, O, O)

Metabolic Stability High Low (CYP Oxidation)
Moderate (Requires

substitution)

Solubility (aq) Miscible Poor Moderate

Key Risk None Reactive Enals Bioactivation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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